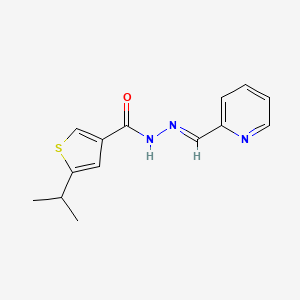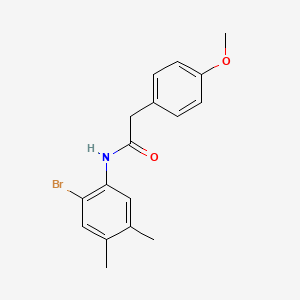
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, also known as BDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. BDMA is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
In pharmacology, N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit selective inhibition of voltage-gated sodium channels, which are important targets for the treatment of various neurological disorders such as epilepsy and neuropathic pain. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to exhibit potent analgesic activity, making it a potential candidate for the development of new painkillers.
In neuroscience, N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to modulate the activity of GABAergic neurotransmission, which is important for the regulation of neuronal excitability and the control of seizures. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is complex and involves multiple targets. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to selectively inhibit voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By inhibiting these channels, N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can reduce neuronal excitability and prevent the spread of seizures.
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to modulate the activity of GABAergic neurotransmission, which is important for the regulation of neuronal excitability and the control of seizures. By enhancing the activity of GABAergic neurotransmission, N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can increase the inhibitory tone in the brain and reduce the likelihood of seizures.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can inhibit the growth of various bacteria and fungi, indicating its potential as an antimicrobial agent.
In vivo studies have demonstrated that N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide can exhibit potent anticonvulsant and analgesic activity, making it a promising candidate for the treatment of epilepsy and neuropathic pain. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has also been shown to exhibit neuroprotective activity, indicating its potential for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its biological activity is well-characterized. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is also relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide in lab experiments. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide is a potent inhibitor of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This can make it difficult to interpret the results of experiments that involve the use of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, as it may be difficult to distinguish between the effects of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide and the effects of other compounds that also affect voltage-gated sodium channels.
Direcciones Futuras
There are several future directions for the study of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. One potential direction is the development of new antiepileptic drugs based on N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit potent anticonvulsant activity, and further studies may reveal its potential as a therapeutic agent for the treatment of epilepsy.
Another potential direction is the development of new antibiotics based on N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide has been shown to exhibit antimicrobial activity against various bacteria and fungi, and further studies may reveal its potential as a new class of antibiotics.
Finally, further studies may also reveal new targets and mechanisms of action for N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide. While the voltage-gated sodium channel and GABAergic neurotransmission have been identified as important targets for N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide, there may be other targets and mechanisms of action that have yet to be discovered.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide involves the reaction of 2-bromo-4,5-dimethylphenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be further improved by recrystallization.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-8-15(18)16(9-12(11)2)19-17(20)10-13-4-6-14(21-3)7-5-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXIATNNSSGIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)

![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
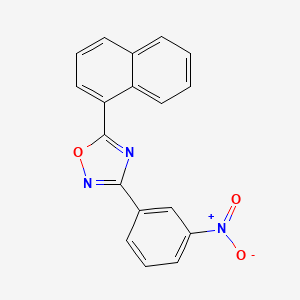
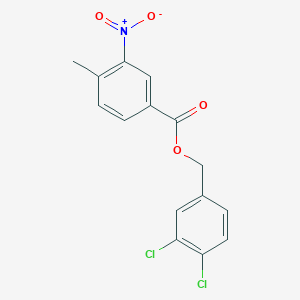
![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)
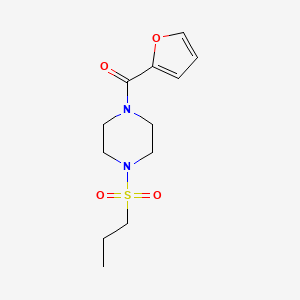

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5869496.png)
